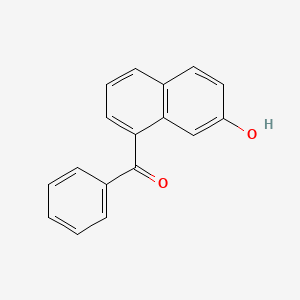![molecular formula C12H17IO3 B14377408 1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 89849-75-2](/img/structure/B14377408.png)
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a complex organic compound with a unique structure that includes an iodohexa-dienyl group and a trioxabicyclo-octane framework
Méthodes De Préparation
The synthesis of 1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the reaction of 4-iodo-1,5-hexadiene with 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Applications De Recherche Scientifique
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and advanced materials, particularly in the field of polymer chemistry.
Mécanisme D'action
The mechanism of action of 1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with various molecular targets. The iodo group can participate in halogen bonding, while the trioxabicyclo-octane framework provides a rigid structure that can interact with specific enzymes or receptors. These interactions can lead to the modulation of biological pathways, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): While DABCO is a well-known catalyst and nucleophilic reagent, the presence of the iodohexa-dienyl group in 1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[22
Quinuclidine: Similar in structure to DABCO, quinuclidine lacks the iodohexa-dienyl group, making it less versatile in certain chemical reactions.
Triethylenediamine (TEDA): Another related compound, TEDA, is used primarily as a catalyst in polymerization reactions. The unique structure of this compound offers distinct advantages in specific synthetic applications.
Propriétés
Numéro CAS |
89849-75-2 |
|---|---|
Formule moléculaire |
C12H17IO3 |
Poids moléculaire |
336.17 g/mol |
InChI |
InChI=1S/C12H17IO3/c1-3-10(13)5-4-6-12-14-7-11(2,8-15-12)9-16-12/h1,4-9H2,2H3 |
Clé InChI |
HLPNHFRFDFBYEJ-UHFFFAOYSA-N |
SMILES canonique |
CC12COC(OC1)(OC2)CCCC(=C=C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
oxophosphanium](/img/structure/B14377336.png)

![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)

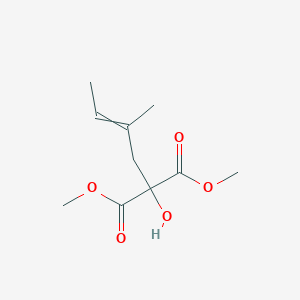
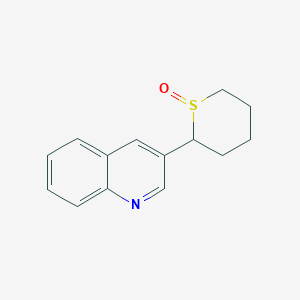
![2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14377369.png)
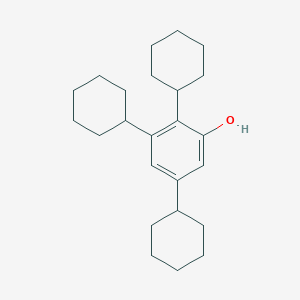
![1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole](/img/structure/B14377375.png)
![3-Butenoic acid, 2-[(trichloroacetyl)amino]-](/img/structure/B14377379.png)
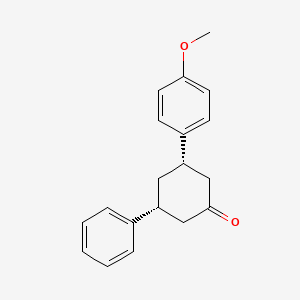
stannane](/img/structure/B14377397.png)
